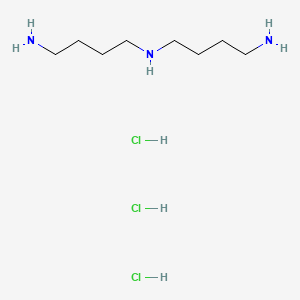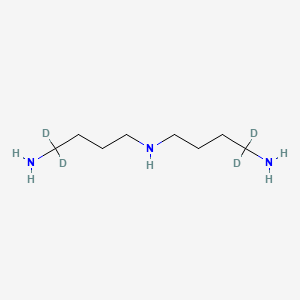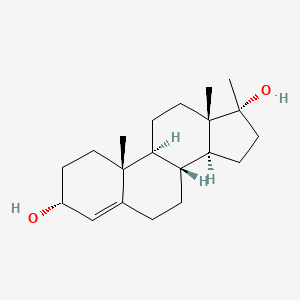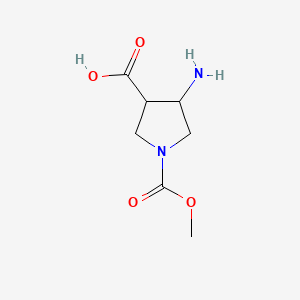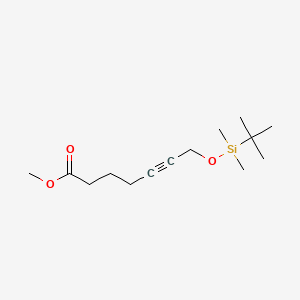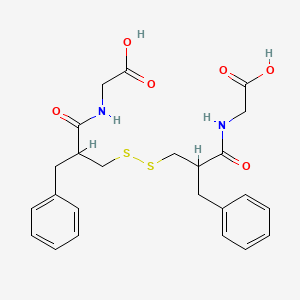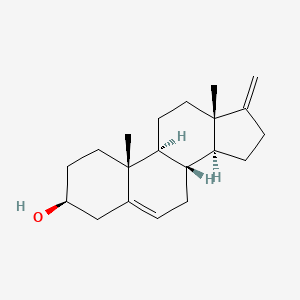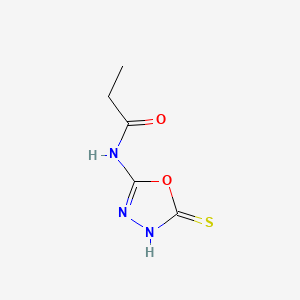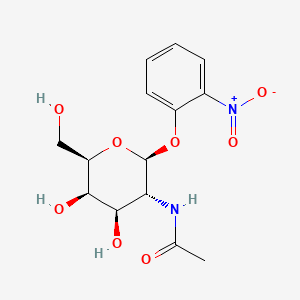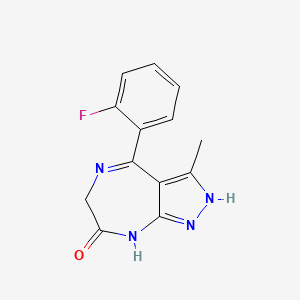
1,8-Didemethyl Zolazepam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Didemethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. Zolazepam is commonly used in veterinary medicine as an anesthetic, often in combination with other agents such as tiletamine. The compound this compound is structurally similar to zolazepam but lacks the methyl groups at positions 1 and 8 on the diazepine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Didemethyl Zolazepam involves several key steps. The starting material is typically 1,3-dimethyl-5-pyrazolone, which undergoes chlorination to form 5-chloro-1,3-dimethylpyrazole. This intermediate is then acylated with 2-fluorobenzoyl chloride to produce (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The final steps involve methyl amination, acylation with bromoacetyl bromide, conversion to the azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the diazepinone structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,8-Didemethyl Zolazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the molecule .
科学研究应用
1,8-Didemethyl Zolazepam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of pyrazolodiazepinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential use as an anesthetic or sedative in veterinary medicine.
Industry: It is used in the development of new anesthetic agents and in the study of drug metabolism and pharmacokinetics .
作用机制
The mechanism of action of 1,8-Didemethyl Zolazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA .
相似化合物的比较
Similar Compounds
Zolazepam: The parent compound, used in combination with tiletamine as an anesthetic.
Diazepam: A benzodiazepine with similar sedative and anxiolytic properties.
Midazolam: Another benzodiazepine used for its sedative effects.
Uniqueness
1,8-Didemethyl Zolazepam is unique due to the absence of methyl groups at positions 1 and 8, which may alter its pharmacokinetic and pharmacodynamic properties compared to zolazepam. This structural difference can affect its potency, duration of action, and interaction with receptors .
属性
IUPAC Name |
4-(2-fluorophenyl)-3-methyl-6,8-dihydro-2H-pyrazolo[3,4-e][1,4]diazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLYVCGJQNRNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NCC(=O)NC2=NN1)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747614 |
Source


|
| Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-54-7 |
Source


|
| Record name | 4-(2-Fluorophenyl)-6,8-dihydro-3-methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55199-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

